molecular formula C18H24ClNO3 B1668558 7,8-(Methylenedioxy)-14-hydroxyberbane CAS No. 104786-63-2

7,8-(Methylenedioxy)-14-hydroxyberbane

Cat. No.: B1668558
CAS No.: 104786-63-2
M. Wt: 337.8 g/mol
InChI Key: MSHVJMFWPHDENI-AFHKOZSWSA-N
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Description

7,8-(Methylenedioxy)-14-hydroxyberbane: is a complex organic compound belonging to the class of protoberberine alkaloids. These alkaloids are known for their diverse biological activities and are often found in various medicinal plants. The methylenedioxy group in its structure is a significant feature that contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-(Methylenedioxy)-14-hydroxyberbane typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of benzylisoquinoline alkaloids as precursors. The methylenedioxy bridge formation is catalyzed by specific enzymes such as CYP719As, which exhibit high substrate regiospecificity . The reaction conditions often involve controlled temperatures and the presence of specific catalysts to ensure the correct formation of the methylenedioxy group.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered yeast strains. These strains are optimized to produce the desired alkaloid through synthetic biology techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7,8-(Methylenedioxy)-14-hydroxyberbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylenedioxy group can participate in substitution reactions, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

7,8-(Methylenedioxy)-14-hydroxyberbane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of 7,8-(Methylenedioxy)-14-hydroxyberbane involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, inhibition of specific metabolic processes, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-(Methylenedioxy)-14-hydroxyberbane is unique due to its specific methylenedioxy bridge and hydroxyl group at the 14th position, which contribute to its distinct chemical reactivity and biological activities. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHVJMFWPHDENI-AFHKOZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909211
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104786-63-2
Record name 7,8-(methylenedioxy)-14-hydroxyberbane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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